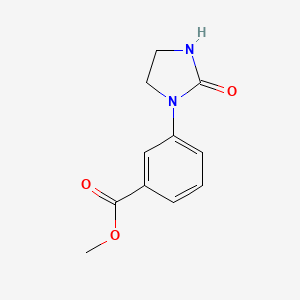

Methyl 3-(2-oxoimidazolidin-1-yl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

651749-46-1 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 3-(2-oxoimidazolidin-1-yl)benzoate |

InChI |

InChI=1S/C11H12N2O3/c1-16-10(14)8-3-2-4-9(7-8)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) |

InChI Key |

YCQNVVODUHLJBH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNC2=O |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation and Solid State Characterization of Methyl 3 2 Oxoimidazolidin 1 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comprehensive 1D and 2D NMR Spectral Assignment

For a molecule with the structure of Methyl 3-(2-oxoimidazolidin-1-yl)benzoate, a full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in its structural confirmation. One-dimensional spectra would provide initial chemical shift data for the distinct protons and carbons in the aromatic ring, the imidazolidinone ring, and the methyl ester group.

To definitively assign these resonances, a suite of two-dimensional NMR experiments would be necessary. These would include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks, for instance, between adjacent protons on the aromatic ring and within the imidazolidinone ring's ethylenediamine (B42938) backbone.

Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the various structural fragments, such as linking the aromatic ring to the nitrogen of the imidazolidinone ring and assigning the carbonyl and ester carbons.

Without experimental spectra, a hypothetical data table of predicted chemical shifts could be generated using computational methods, but this would not constitute the "detailed research findings" required.

Conformational Analysis and Dynamic NMR Studies

The bond between the phenyl ring and the nitrogen atom of the imidazolidinone ring allows for rotational isomerism. Dynamic NMR (DNMR) studies, conducted at varying temperatures, could provide insight into the energy barrier for this rotation. Furthermore, the five-membered imidazolidinone ring itself can adopt different envelope or twist conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be instrumental in determining the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution. Studies on similar 1,3-diarylimidazolidines have shown that the N-aryl group can undergo fast inversion, a phenomenon that could potentially be investigated for this compound. kobv.dechemicalbook.com

Solid-State NMR for Structural Dynamics and Polymorphism

Solid-state NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov Cross-polarization magic-angle spinning (CP/MAS) experiments would be standard for acquiring ¹³C spectra in the solid state. These spectra can differ significantly from solution-state spectra and can reveal the presence of multiple, non-equivalent molecules in the crystal's unit cell. Advanced ssNMR experiments could also probe the dynamics of the molecule in the solid state, such as the rotation of the methyl group or phenyl ring flips.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Exact Mass Determination

High-resolution mass spectrometry, often utilizing techniques like time-of-flight (TOF) or Orbitrap mass analyzers, is essential for determining the exact mass of the molecular ion. nih.gov This allows for the calculation of the elemental formula with high confidence, confirming that the synthesized compound has the expected atomic composition (C₁₁H₁₂N₂O₃ for this compound). For instance, in the analysis of a related but different compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, HRMS was used to confirm the [M+H]⁺ ion. nih.govbldpharm.com

Table 1: Hypothetical HRMS Data

| Ion Type | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester.

Cleavage of the ester bond to produce ions corresponding to the benzoate (B1203000) moiety and the imidazolidinone ring.

Ring-opening and fragmentation of the imidazolidinone ring , potentially involving losses of CO, HNCO, or ethylene (B1197577) fragments.

Methyl group migration , a phenomenon observed in the fragmentation of other methylated compounds, could also potentially occur.

The elucidation of these pathways provides a fingerprint for the molecule's structure. Without experimental MS/MS data, a detailed fragmentation scheme cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and elucidating the molecular structure of a compound. An analysis of this compound would involve both Infrared (IR) and Raman spectroscopy to obtain a comprehensive vibrational profile.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, a strong absorption band would be anticipated in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the methyl ester. The cyclic amide (lactam) of the imidazolidinone ring would also exhibit a distinct C=O stretching band, typically around 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazolidinone ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring would be observed in the ranges of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in Raman spectra, which can aid in the detailed analysis of the skeletal vibrations of the molecule. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.

Table 1: Anticipated Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data)

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) (IR) | Anticipated Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Imidazolidinone N-H | Stretching | 3200-3400 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Methyl C-H | Stretching | 2850-2960 | Moderate |

| Ester C=O | Stretching | 1720-1740 | Moderate |

| Amide C=O | Stretching | 1680-1700 | Moderate |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-N | Stretching | 1200-1350 | Moderate |

X-ray Crystallography: Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would be necessary to determine its precise molecular structure in the solid state. This analysis would yield a detailed crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes and is not based on experimental data)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₃ |

| Formula Weight | 220.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline sample, providing a fingerprint of the crystalline phase(s) present. This technique is crucial for polymorphism screening and quality control.

Crystalline Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. A thorough investigation of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any potential polymorphic forms. Each new form would be characterized by techniques such as PXRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates), would also be investigated.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, it is anticipated that hydrogen bonding would play a significant role in the crystal packing. Specifically, the N-H group of the imidazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms of both the ester and the amide can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded dimers or chains.

Computational Chemistry and Molecular Modeling of Methyl 3 2 Oxoimidazolidin 1 Yl Benzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a detailed view of its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the configuration with the lowest possible energy. researchgate.netdntb.gov.ua For molecules like Methyl 3-(2-oxoimidazolidin-1-yl)benzoate, a common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p). researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state structure. The resulting energy profile helps confirm that the optimized geometry represents a true energy minimum, ensuring the structure is stable and likely to be observed experimentally. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data) This table is for illustrative purposes and is based on typical DFT calculation outputs.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (imidazolidinone) | 1.23 Å |

| Bond Length | N-C (imidazolidinone) | 1.38 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Angle | C-N-C (imidazolidinone) | 112.5° |

| Bond Angle | O-C-O (ester) | 123.0° |

| Dihedral Angle | Benzene (B151609) Ring - Imidazolidinone Ring | 35.0° |

Electronic Property Prediction and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgnih.gov DFT calculations are used to determine the energies of these orbitals and other electronic properties, such as ionization potential, electron affinity, and electronegativity, which collectively describe the molecule's tendency to participate in chemical reactions. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data) This table is for illustrative purposes and is based on typical FMO analysis outputs.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.95 | Energy released when an electron is added |

| Global Hardness (η) | 2.45 | Resistance to change in electron distribution |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer efficient ways to study larger systems and dynamic processes over time.

Conformational Space Exploration and Ligand Flexibility

This compound possesses rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. Exploring this "conformational space" is essential for understanding its flexibility, which plays a significant role in how it interacts with biological targets like proteins. nih.gov Molecular dynamics simulations track the movements of atoms over time, revealing the molecule's dynamic behavior and preferred conformations. acs.orgnih.gov This analysis helps identify low-energy, stable conformers that are more likely to be biologically active. Understanding ligand flexibility is a key aspect of rational drug design, as a molecule must often adapt its shape to fit into a protein's binding site. nih.gov

Solvation Effects and Solvent Interaction Models

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often simulate molecules in a vacuum, but for biological relevance, it is crucial to consider the effects of water. Solvation models are used to mimic the physiological environment. researchgate.net These can range from explicit models, where individual solvent molecules are included in the simulation, to implicit models, like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium. researchgate.net These models allow for a more accurate calculation of molecular properties and energies as they would appear in a biological system, improving the predictive power of the simulations.

In Silico Prediction of Biological Interactions and Target Binding

Computational methods are invaluable for predicting how a molecule might interact with biological macromolecules, providing a foundation for understanding its potential therapeutic effects. The imidazolidine scaffold is found in many bioactive compounds, and derivatives have been studied for their potential to modulate cancer progression by interacting with targets like DNA. mdpi.comnih.gov

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.govresearchgate.net In this process, the 3D structure of this compound would be computationally placed into the active site of a potential protein target. The docking algorithm then calculates a "docking score," which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. The results also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These predictions can guide further experimental studies by identifying promising biological targets for the compound. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes, showing potential interactions with a hypothetical protein kinase target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase XYZ | -8.5 | Lys72 | Hydrogen Bond (with C=O of imidazolidinone) |

| Glu91 | Hydrogen Bond (with N-H of imidazolidinone) | ||

| Leu144 | Hydrophobic Interaction (with benzene ring) |

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of specific computational chemistry and molecular modeling research focused on the compound This compound . As a result, providing a detailed and scientifically accurate analysis for the requested article sections is not possible at this time.

The user's request specified a thorough examination of "this compound" through the lens of several advanced computational techniques, including:

Molecular Docking Simulations for Ligand-Target Complex Formation

Binding Energy Calculations and Ligand Efficiency Metrics

De Novo Design and Virtual Screening Methodologies

Computational Elucidation of Reaction Mechanisms and Transition States

While these are all established and powerful methods in modern drug discovery and chemical research, their application to "this compound" does not appear to be documented in publicly accessible research databases. Generating an article on these specific topics for this particular molecule would require speculation and fabrication of data, which would compromise the scientific accuracy and integrity of the content.

Therefore, in adherence with the principles of providing factual and verifiable information, the requested article cannot be generated. Further research and publication by the scientific community would be necessary to produce the specific data required for such a detailed computational analysis of "this compound".

Mechanistic Investigations of Biological Interactions and Target Engagement for Oxoimidazolidine 1 Yl Benzoate Derivatives

In Vitro Mechanistic Studies of Biological Activity

Once putative targets have been identified, in vitro studies are crucial to validate these interactions and to characterize their nature in a controlled, reconstituted system.

If the identified target of Methyl 3-(2-oxoimidazolidin-1-yl)benzoate is an enzyme, detailed kinetic studies are necessary to understand how the compound affects its catalytic activity. These studies can determine the potency of inhibition (typically measured as the IC50 or Ki value) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

To perform these assays, the purified target enzyme is incubated with varying concentrations of its substrate in the presence and absence of this compound. The rate of the enzymatic reaction is measured, and the data are plotted using methods such as the Michaelis-Menten or Lineweaver-Burk plots. The pattern of changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity), reveals the mechanism of inhibition. For instance, a competitive inhibitor will increase the apparent Km but not affect Vmax.

Table 3: Example Enzyme Inhibition Data for this compound against a Hypothetical Target Enzyme

| Inhibitor Concentration (µM) | Substrate Concentration (µM) | Reaction Velocity (µmol/min) |

| 0 | 10 | 50 |

| 0 | 20 | 80 |

| 0 | 40 | 110 |

| 0 | 80 | 130 |

| 10 | 10 | 35 |

| 10 | 20 | 60 |

| 10 | 40 | 90 |

| 10 | 80 | 115 |

This table is for illustrative purposes only and represents the type of data that could be generated.

If the identified target is a receptor, binding assays are the primary tool for characterizing the interaction. These assays directly measure the affinity of a ligand for its receptor.

Direct binding assays typically use a radiolabeled or fluorescently tagged version of this compound. This labeled ligand is incubated with a preparation of the receptor (e.g., purified receptor, cell membranes, or whole cells), and the amount of bound ligand is quantified. Saturation binding experiments, where the concentration of the labeled ligand is varied, can determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).

Ligand displacement studies , also known as competitive binding assays, are used when a labeled version of the compound of interest is not available, but a known labeled ligand for the receptor is. In this setup, the receptor is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the labeled ligand from the receptor is measured. The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Cellular Assays for Pathway Modulation and Downstream Effects

The biological activity of oxoimidazolidin-1-yl benzoate (B1203000) derivatives is rigorously assessed within cellular environments to understand their influence on specific signaling pathways and subsequent downstream effects. A primary method involves utilizing specialized cell lines to model disease states or biological processes. For instance, in the study of metabolic diseases, HepG2 human liver cancer cells are frequently employed to evaluate the efficacy of compounds designed as inhibitors of enzymes like Stearoyl-CoA Desaturase-1 (SCD1). nih.gov In such assays, researchers measure key metabolic markers, such as the plasma desaturation index, which indicates the compound's ability to modulate lipid metabolism in a cellular context. nih.gov

Furthermore, cytotoxicity assays are fundamental in determining the impact of these derivatives on cell viability. Human tumor cell lines, such as the HL-60 promyelocytic leukemia line, are used to screen for potential anticancer activity. nih.gov The inhibitory concentration (IC50) values derived from these assays quantify the compound's potency in halting cell proliferation. nih.gov The selection of the cell line is critical and is dictated by the biological target of interest. For example, in the development of novel cannabinoid receptor ligands based on an oxoimidazolidine scaffold, cell lines are chosen to express specific receptor subtypes, allowing for precise measurement of pathway modulation upon compound treatment. mdpi.com These cellular models provide essential data on how structural modifications to the oxoimidazolidine-1-yl benzoate scaffold translate into functional changes at the cellular level.

Molecular Interaction Analysis: Biophysical Characterization of Binding

Understanding the direct physical interaction between a compound and its biological target is paramount for mechanism-of-action studies. Biophysical techniques are employed to characterize the binding affinity, kinetics, and thermodynamics of oxoimidazolidine-1-yl benzoate derivatives with target proteins. Spectroscopic methods, including steady-state and time-resolved fluorescence spectroscopy, are powerful tools for this purpose. mdpi.com These techniques can be used to study the interaction of methyl benzoate derivatives with model proteins like bovine serum albumin (BSA). mdpi.com

By monitoring changes in the intrinsic fluorescence of the protein's tryptophan residues upon titration with the compound, researchers can determine key binding parameters. mdpi.com The static quenching mechanism, for example, indicates the formation of a stable ground-state complex between the molecule and the protein. mdpi.com From these experiments, binding constants (K) can be calculated, which are typically in the range of 10⁴ M⁻¹ for methyl benzoate derivatives, signifying a strong interaction. mdpi.com Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) can also be determined, revealing the nature of the binding forces, with hydrogen bonding often playing a predominant role. mdpi.com These detailed biophysical data provide a molecular-level confirmation of target engagement and inform further structural optimization.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

The systematic exploration of Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) is a cornerstone of the development of oxoimidazolidin-1-yl benzoate derivatives. nih.govresearchgate.net SAR studies correlate specific structural features of a molecule with its biological activity, while SMR seeks to understand how those structural features influence the underlying biological mechanism. nih.gov For the broader class of oxazolidinones, which share structural similarities with imidazolidinones, extensive SAR studies have been crucial in identifying key substituents that govern antibacterial potency. nih.gov This knowledge is critical for designing second-generation compounds with improved efficacy and properties. nih.gov

Systematic Modification of Imidazolidinone and Benzoate Subunits

The core scaffold of this compound offers two primary subunits for systematic modification: the imidazolidinone ring and the benzoate ring. Researchers methodically alter substituents at various positions on both rings to probe their effects on biological activity.

One common strategy involves the use of bioisosteres, where a functional group is replaced by another with similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. A notable example is the replacement of an amide bond with an imidazolidinone moiety, which led to a novel and potent series of SCD1 inhibitors. nih.gov Further optimization of this new thiazolylimidazolidinone series resulted in a compound with a 560-fold improvement in in vitro potency. nih.gov

Modifications to the substituents on the imidazolidinone ring are also critical. For instance, in the development of cannabinoid receptor ligands, a series of N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulfonamides were synthesized to systematically explore how different alkyl and aryl groups at the N1 and N3 positions influence receptor affinity and selectivity. mdpi.com Similarly, SAR studies on related oxazolidinones have shown that converting the 5-acetylaminomethyl group to a thiourea (B124793) group can significantly enhance in vitro antibacterial activity. nih.gov The data below illustrates how systematic modifications can impact biological activity.

| Scaffold/Series | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| 2-Aminothiazole-based Hit | Replacement of C2-position amide with an imidazolidinone moiety. | Yielded a novel and potent thiazolylimidazolidinone series of SCD1 inhibitors. | nih.gov |

| 5-Substituted Oxazolidinones | Conversion of 5-acetylaminomethyl moiety to a 5-thiourea group. | Enhanced in vitro antibacterial activity by 4-8 times compared to linezolid. | nih.gov |

| Oxoimidazolidine Scaffold | Systematic variation of N1 and N3 substituents (dialkyl/diaryl). | Identified chemical features for finely tuned hCB2R selectivity. | mdpi.com |

Elucidation of Pharmacophore Features and Key Interaction Points

Through systematic modification, researchers can define a pharmacophore model—the essential three-dimensional arrangement of functional groups required for biological activity. For the related oxazolidinone antibacterials, SAR studies have clearly demonstrated the positive contribution of the acetamidomethyl side chain. nih.gov The N-H group within this chain acts as a crucial hydrogen bond donor, essential for interactions with the ribosomal binding site. nih.gov

Similarly, the nature of the aryl ring attached to the nitrogen of the heterocyclic core is a key determinant of potency. Studies have shown that specific substitutions on this phenyl ring can significantly enhance antibacterial potency. nih.gov For the N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene] scaffold, modeling and SAR studies successfully identified the chemical features responsible for selectivity towards the human cannabinoid type 2 receptor (hCB2R). mdpi.com These studies pinpoint the precise atoms and functional groups that engage with target residues, providing a blueprint for designing more potent and selective molecules.

Development of Chemical Probes and Activity-Based Probes (ABPs) Based on the Scaffold

The optimized oxoimidazolidine-1-yl benzoate scaffold serves as a valuable template for the design of chemical probes. These tools are instrumental for studying biological systems, identifying enzyme functions, and screening for new drug leads. nih.gov Certain methyl benzoate derivatives have shown potential for use as fluorescent probes, which can report on their local microenvironment, for instance, within the hydrophobic cavities of proteins. mdpi.com

A more sophisticated application is the development of Activity-Based Probes (ABPs). nih.gov ABPs are chemical tools that typically contain a reactive group ("warhead") and a reporter tag (e.g., a fluorophore or biotin). Unlike simple inhibitors, ABPs form a covalent bond with the active form of a target enzyme, allowing for direct and robust labeling of the active enzyme population within complex biological samples like cell lysates or even whole organisms. nih.gov

The development of ABPs based on the oxoimidazolidine-1-yl benzoate scaffold would involve incorporating a suitable reactive group guided by SAR data to target a specific residue in the active site of the enzyme of interest. A reporter tag would be attached at a position on the scaffold that does not interfere with target binding. These probes would be invaluable for:

Target Identification and Validation: Confirming the molecular target of the compound series in a native biological system.

High-Throughput Screening: Enabling rapid analysis of inhibitor potency and selectivity against a panel of enzymes. nih.gov

Imaging: Visualizing the location and activity of a target enzyme within cells via microscopy. nih.gov

While developing highly selective ABPs is challenging due to potential cross-reactivity with related enzymes, they represent a powerful extension of the utility of the oxoimidazolidine-1-yl benzoate scaffold, bridging the gap from inhibitor design to functional proteomics and diagnostics. nih.gov

Non Clinical Mechanistic Pharmacokinetic and Metabolic Stability Studies of Methyl 3 2 Oxoimidazolidin 1 Yl Benzoate and Analogues

In Vitro Metabolic Stability Profiling

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. For Methyl 3-(2-oxoimidazolidin-1-yl)benzoate, this involves evaluating its susceptibility to metabolism by various enzyme systems, primarily in the liver.

Hepatic Microsomal Stability and Intrinsic Clearance Determination

Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool to assess the metabolic stability of compounds. The stability of this compound in the presence of liver microsomes from different species (e.g., human, rat, mouse) would be determined by incubating the compound with microsomes and a necessary cofactor, NADPH, which initiates the metabolic process. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.

Table 1: Illustrative Hepatic Microsomal Stability Data for this compound

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |

| Human | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

Note: The table above is for illustrative purposes as specific experimental data for this compound is not publicly available. The values would be determined experimentally.

A high intrinsic clearance value suggests that the compound is rapidly metabolized by the liver, which may lead to a short in vivo half-life and low oral bioavailability. Conversely, a low intrinsic clearance indicates greater metabolic stability.

Identification and Characterization of Metabolites and Metabolic Pathways

Following incubation with hepatic microsomes or other metabolically competent systems like hepatocytes, the identification of metabolites is crucial to understand the metabolic pathways of this compound. High-resolution mass spectrometry is a key technique for identifying potential metabolites by detecting their mass-to-charge ratio (m/z).

Based on the structure of this compound, several metabolic pathways can be anticipated:

Ester Hydrolysis: The methyl ester group is a likely site for hydrolysis by carboxylesterases, abundant in the liver, to form the corresponding carboxylic acid, 3-(2-oxoimidazolidin-1-yl)benzoic acid. This is a common metabolic route for many ester-containing drugs. nih.govresearchgate.netlibretexts.org

Oxidation of the Imidazolidinone Ring: The imidazolidinone ring can undergo oxidation, a reaction often catalyzed by CYP enzymes. mdpi.com This could involve hydroxylation at one of the methylene (B1212753) carbons of the ring.

Aromatic Hydroxylation: The benzene (B151609) ring is another potential site for hydroxylation by CYP enzymes, leading to the formation of various phenolic metabolites.

Table 2: Potential Metabolites of this compound

| Metabolite | Proposed Metabolic Pathway |

| 3-(2-oxoimidazolidin-1-yl)benzoic acid | Ester hydrolysis |

| Methyl 3-(hydroxy-2-oxoimidazolidin-1-yl)benzoate | Oxidation of the imidazolidinone ring |

| Methyl (hydroxy)-3-(2-oxoimidazolidin-1-yl)benzoate | Aromatic hydroxylation |

Note: This table presents potential metabolites based on the chemical structure. Experimental verification is required.

Role of Cytochrome P450 (CYP) Enzymes and Other Biotransformation Enzymes

To identify the specific enzymes responsible for the metabolism of this compound, further in vitro studies are necessary. These typically involve using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to see which isoforms can metabolize the compound. mdpi.comnih.gov

Additionally, the role of carboxylesterases in the hydrolysis of the methyl ester can be confirmed by using specific inhibitors of these enzymes in microsomal incubations. nih.gov Understanding which enzymes are involved is critical for predicting potential drug-drug interactions. nih.govfda.gov For example, if the compound is primarily metabolized by CYP3A4, co-administration with a strong inhibitor of CYP3A4 could lead to a significant increase in its plasma concentration.

Hydrolytic Stability and Esterase-Mediated Biotransformation Mechanisms

The methyl ester group of this compound is susceptible to hydrolysis. libretexts.orglibretexts.org This biotransformation can be mediated by ubiquitous esterase enzymes present in the liver, plasma, and other tissues. nih.gov The rate of hydrolysis can significantly impact the compound's pharmacokinetic profile and its potential to act as a prodrug.

Studies on analogous methyl benzoate (B1203000) compounds have shown that they can be hydrolyzed to the corresponding benzoic acid. libretexts.org The rate of this hydrolysis is influenced by the surrounding chemical structure. The primary product of this hydrolysis would be 3-(2-oxoimidazolidin-1-yl)benzoic acid. This conversion can be a critical activation step if the carboxylic acid is the intended active form of the molecule.

Mechanistic Insights into Absorption and Distribution (Non-Clinical Models)

The absorption and distribution of a compound are key determinants of its efficacy and safety. Non-clinical in vitro models are used to predict these properties in humans. researchgate.netmdpi.com

For this compound, its absorption characteristics can be investigated using cell-based assays, such as the Caco-2 cell permeability assay. This model uses a monolayer of human intestinal cells to predict the oral absorption of drugs. The distribution of the compound into various tissues can be initially estimated based on its physicochemical properties, such as lipophilicity (logP) and plasma protein binding.

Further insights into distribution can be gained from in situ perfusion studies in rodents or from in vitro tissue binding assays. These studies help to understand if the compound is likely to accumulate in specific organs.

Prodrug Strategies and Their Mechanistic Basis for Enhanced Properties

The methyl ester moiety of this compound suggests that it could function as a prodrug for the more polar carboxylic acid metabolite, 3-(2-oxoimidazolidin-1-yl)benzoic acid. nih.govresearchgate.netnih.gov Prodrugs are inactive compounds that are converted into their active form in the body.

The rationale for such a strategy is often to improve the oral bioavailability of a polar drug. The more lipophilic ester (the prodrug) may be more readily absorbed from the gastrointestinal tract than the polar carboxylic acid (the active drug). Following absorption, the ester is rapidly hydrolyzed by esterases in the liver, plasma, or other tissues to release the active carboxylic acid. creative-biolabs.com

This approach has been successfully used for many drugs. researchgate.net The efficiency of this strategy for this compound would depend on the relative rates of absorption of the ester and its conversion to the active acid.

Chemical Derivatization and Analogue Design of Methyl 3 2 Oxoimidazolidin 1 Yl Benzoate for Mechanistic Research

Rational Design Principles for Analogue Synthesis

The design of analogues of Methyl 3-(2-oxoimidazolidin-1-yl)benzoate for mechanistic studies is guided by established principles of medicinal chemistry that aim to systematically probe the contributions of different structural features to the compound's biological activity.

Bioisosteric replacement is a powerful strategy in drug design where a substituent or group is replaced by another with similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. For this compound, bioisosteric replacements can be considered for both the imidazolidinone and benzoate (B1203000) moieties.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Imidazolidin-2-one | Oxazolidin-2-one | Replacement of N-H with O may alter hydrogen bond donor/acceptor properties. |

| Imidazolidin-2-one | Thiazolidin-2-one | Introduction of sulfur could impact size, lipophilicity, and metabolic stability. |

| Imidazolidin-2-one | Pyrrolidin-2-one | Removal of one nitrogen atom alters hydrogen bonding capacity. |

| Imidazolidin-2-one | Hydantoin (Imidazolidine-2,4-dione) | Introduction of an additional carbonyl group may provide new interaction points. |

| Imidazolidin-2-one | Triazolidin-2-one | Addition of a nitrogen atom can change electronic distribution and hydrogen bonding. |

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. This approach can lead to the discovery of novel chemotypes with improved properties. For this compound, the imidazolidinone-phenyl core could be replaced by other scaffolds identified through computational searches of fragment databases. wustl.edu This technique aims to find new molecular architectures that mimic the spatial arrangement of the key pharmacophoric elements of the original molecule.

Fragment-based design involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand. If the binding mode of this compound to its target is known, the molecule could be deconstructed into its constituent fragments (e.g., the imidazolidinone ring and the methyl benzoate moiety). Screening of fragment libraries could then identify alternative fragments that bind to the same pockets, which could be assembled to generate novel analogues.

Synthesis and Exploration of Diverse Substitutions on the Imidazolidinone Ring

Systematic substitution on the imidazolidinone ring is crucial for understanding its role in target binding and for modulating the compound's properties. The imidazolidinone ring of this compound has several positions amenable to substitution (N3, C4, and C5).

The synthesis of substituted imidazolidin-2-ones can be achieved through various methods, including the cyclization of N-substituted ureas or the reaction of diamines with carbonyl sources. nih.govmdpi.com For instance, a series of novel 4-(het)arylimidazoldin-2-ones were synthesized via an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, demonstrating excellent regioselectivity for the 4-position. nih.gov The chemical shifts of protons on the imidazolidinone ring in NMR spectra can help distinguish between 4- and 5-substituted isomers. nih.gov

The table below outlines potential substitution strategies for the imidazolidinone ring and their rationale for mechanistic studies.

| Position of Substitution | Type of Substituent | Rationale for Exploration |

| N3 | Small alkyl groups (e.g., methyl, ethyl) | To probe the necessity of the N-H for hydrogen bonding and to explore steric tolerance. |

| N3 | Bulky groups (e.g., benzyl, substituted phenyl) | To investigate the size of the binding pocket around this position. |

| C4 and C5 | Alkyl groups of varying size | To explore steric and hydrophobic interactions within the binding site. |

| C4 and C5 | Polar groups (e.g., hydroxyl, amino) | To introduce new hydrogen bonding interactions and improve solubility. |

| C4 and C5 | Fluorine atoms | To alter electronic properties and potentially block metabolic sites. |

Studies on related oxazolidinones have shown that substitutions at the C5 position can significantly impact activity, with alternatives to the traditional acylaminomethyl groups, such as 1,2,3-triazol-2-yl-methyl, maintaining or enhancing potency. nih.gov

Systematic Modifications of the Benzoate Moiety

The benzoate moiety of this compound offers multiple avenues for modification to probe its contribution to biological activity. These include altering the position and nature of the ester group, as well as introducing substituents onto the phenyl ring.

A study on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates demonstrated that replacing the terminal phenyl ring with a pyridinyl moiety resulted in novel antimitotic agents that target the colchicine-binding site of tubulin. nih.gov This highlights the potential for significant changes in biological activity through modifications of the aromatic ring system.

The synthesis of various methyl benzoate analogues can be achieved through the esterification of the corresponding benzoic acids. nih.govnih.gov The table below details potential modifications to the benzoate moiety.

| Modification Strategy | Specific Examples | Rationale for Mechanistic Insights |

| Ester Group Modification | Ethyl ester, propyl ester, amide, carboxylic acid | To investigate the role of the ester in target binding, solubility, and cell permeability. |

| Positional Isomerism | Methyl 2-(2-oxoimidazolidin-1-yl)benzoate, Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | To determine the optimal spatial arrangement of the imidazolidinone and ester groups. |

| Phenyl Ring Substitution | Halogens (F, Cl, Br) at various positions | To probe electronic effects and potential halogen bonding interactions. |

| Phenyl Ring Substitution | Alkyl groups (e.g., methyl, ethyl) at various positions | To explore steric hindrance and hydrophobic interactions. |

| Phenyl Ring Substitution | Electron-donating groups (e.g., OMe, NMe2) | To increase electron density in the ring and assess the impact on activity. |

| Phenyl Ring Substitution | Electron-withdrawing groups (e.g., CN, NO2) | To decrease electron density and evaluate the effect on target interaction. |

Impact of Steric and Electronic Effects on Mechanistic Activity

The systematic introduction of substituents with varying steric bulk and electronic properties onto both the imidazolidinone and benzoate rings is essential for building a comprehensive structure-activity relationship (SAR) profile.

The electronic effects of substituents on the benzoate ring can influence the reactivity and binding affinity of the entire molecule. nih.gov For example, in a series of substituted phenyl benzoates, it was found that electron-withdrawing substituents on one ring decrease the sensitivity of the carbonyl group's 13C NMR chemical shift to substitution on the other ring. nih.gov This suggests a cross-interaction between the two aromatic rings that modulates the electronic properties of the linker. The acidity of the benzoic acid precursor, which can be modulated by substituents, is a key parameter that can correlate with biological activity. researchgate.net

The steric properties of substituents can define the conformational preferences of the molecule and its fit within a biological target. The introduction of bulky groups can be used to probe the boundaries of a binding pocket. Conversely, smaller substituents can be used to fine-tune interactions. The number and position of methyl groups on a phenyl ring have been shown to have a great influence on the biological activity of abscisic acid analogues. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of benzenesulfonamides incorporating a benzimidazole (B57391) moiety highlighted the importance of different topological and conformational molecular descriptors in predicting cytotoxic activity. mdpi.com Similar QSAR studies could be applied to analogues of this compound to derive predictive models for its mechanistic activity.

Design and Synthesis of Photoaffinity Labels and Other Chemical Biology Tools

To identify the direct binding partners of this compound and to elucidate its mechanism of action at a molecular level, the design and synthesis of specialized chemical biology tools are indispensable.

Photoaffinity labeling (PAL) is a powerful technique for identifying protein targets. nih.gov A photoaffinity probe is an analogue of the parent compound that incorporates a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) and often a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). enamine.net Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner.

The design of a photoaffinity probe for this compound would involve identifying a position on the molecule where a photoreactive group and a linker to a reporter tag can be introduced without significantly diminishing its biological activity. The synthesis would likely involve multi-step sequences to incorporate these functionalities. nih.gov

Other chemical biology tools that could be developed from the this compound scaffold include:

Affinity-based probes: These are analogues immobilized on a solid support (e.g., agarose (B213101) beads) to facilitate the pull-down and identification of binding proteins from cell lysates.

Fluorescently labeled analogues: The incorporation of a fluorophore can allow for the visualization of the compound's subcellular localization using microscopy techniques.

Biotinylated analogues: These can be used in conjunction with streptavidin-based detection methods for various assays.

The development of these tools is crucial for validating the molecular target of this compound and for dissecting the downstream cellular pathways it modulates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.